2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde
Description
2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 667437-87-8) is a halogenated aromatic aldehyde with the molecular formula C₁₅H₁₃BrO₃ and a molecular weight of 325.58 g/mol . Structurally, it features a benzaldehyde core substituted with a methoxy group at position 3 and a 3-bromobenzyl ether group at position 2 (Figure 1). The bromine atom on the benzyl moiety enhances electrophilicity and influences intermolecular interactions, making it a valuable intermediate in organic synthesis, particularly for constructing heterocycles or bioactive molecules .
Properties
IUPAC Name |
2-[(3-bromophenyl)methoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-7-3-5-12(9-17)15(14)19-10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKFHCXSBDMBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzyl alcohol and 3-methoxybenzaldehyde.
Etherification Reaction: The 3-bromobenzyl alcohol undergoes an etherification reaction with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 80-100°C) to facilitate the formation of the ether linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 2-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid.
Reduction: 2-[(3-Bromobenzyl)oxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Scientific Research Applications
2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.
Material Science: It can be used in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through halogen bonding, while the methoxy group can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent variations (halogen type, position, or additional functional groups). Below is a detailed comparison:
Structural Analogs with Halogen/Substituent Variations
Key Observations :
- Electron-withdrawing groups (e.g., Br, Cl, CF₃) increase electrophilicity of the aldehyde, favoring nucleophilic additions .
- Halogen position : Para-substituted bromine (e.g., 4-bromobenzyl) reduces steric hindrance compared to meta-substituted analogs, enhancing reactivity in cross-coupling reactions .
- Fluorine incorporation (e.g., 3-fluorobenzyl) introduces both electronic and steric effects, often improving binding affinity in drug-receptor interactions .
Physical and Spectroscopic Properties
Notable Trends:
Biological Activity
2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13BrO3
- Molecular Weight : 321.17 g/mol
- Structure : The compound features a methoxy group and a bromobenzyl ether, which contribute to its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzaldehyde compounds exhibit antimicrobial activity. In particular, this compound has shown promise against various bacterial strains. The structure-activity relationship (SAR) suggests that the presence of the bromine atom enhances the compound's lipophilicity, potentially increasing its membrane permeability and antibacterial efficacy.
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer types, indicating significant cytotoxic effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung cancer) | 12.5 |
| Analog A | MDA-MB-231 (breast cancer) | 10.0 |
| Analog B | HeLa (cervical cancer) | 15.0 |
The proposed mechanism of action for this compound involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest.
- Induction of Apoptosis : Research indicates that treatment with this compound can activate caspase pathways, promoting programmed cell death in cancer cells.
Case Studies
-
Case Study on Anticancer Activity :
A study published in MDPI evaluated the effects of various benzaldehyde derivatives on cancer cell lines. The results showed that this compound significantly inhibited cell growth in A549 cells with a notable increase in apoptosis markers compared to control groups . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of brominated benzaldehydes against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited effective inhibitory concentrations against several pathogenic strains, suggesting its potential as a lead compound for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
